N-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine
CAS No.: 2549001-50-3
Cat. No.: VC11836269
Molecular Formula: C18H20F5N5O
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.
![N-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine - 2549001-50-3](/images/structure/VC11836269.png)
Specification
CAS No. | 2549001-50-3 |
---|---|
Molecular Formula | C18H20F5N5O |
Molecular Weight | 417.4 g/mol |
IUPAC Name | [3-(difluoromethyl)-1-methylpyrazol-4-yl]-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone |
Standard InChI | InChI=1S/C18H20F5N5O/c1-26-10-12(14(25-26)15(19)20)17(29)28-8-4-5-11(9-28)27(2)16-13(18(21,22)23)6-3-7-24-16/h3,6-7,10-11,15H,4-5,8-9H2,1-2H3 |
Standard InChI Key | WYYBOYCBQZDWLK-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=N1)C(F)F)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F |
Canonical SMILES | CN1C=C(C(=N1)C(F)F)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F |
Introduction
Structural Elucidation and Key Features
The compound’s structure combines three distinct pharmacophores:
-
Piperidine Ring: A six-membered nitrogen-containing heterocycle that confers conformational flexibility and serves as a scaffold for functional group attachment.
-
3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carbonyl Group: A pyrazole ring substituted with a difluoromethyl group at position 3 and a methyl group at position 1. The carbonyl linker connects this moiety to the piperidine ring, enabling hydrogen bonding with biological targets .
-
3-(Trifluoromethyl)Pyridin-2-Amine: A pyridine ring featuring a trifluoromethyl group at position 3 and an N-methylated amine at position 2. This group enhances electron-withdrawing effects and hydrophobic interactions .
Table 1: Structural Comparison with Related Compounds
The trifluoromethyl and difluoromethyl groups synergistically improve bioavailability by reducing metabolic degradation, a strategy validated in commercial fungicides like Fluxapyroxad .
Synthetic Pathways and Optimization
The synthesis of this compound likely follows a multi-step approach, drawing from methodologies used for analogous pyrazole-piperidine hybrids :
Step 1: Synthesis of 3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid
This intermediate is prepared via cyclization of ethyl 3-ethoxyacrylate with methylhydrazine in the presence of BF₃-etherate, followed by hydrolysis . Yield optimization (50–80%) requires precise control of temperature and stoichiometry .
Step 2: Piperidine Functionalization
The piperidine ring is substituted at position 3 with an amine group, which is subsequently methylated. This step may involve reductive amination or nucleophilic substitution .
Step 3: Coupling Reactions
The pyrazole-carboxylic acid is activated (e.g., via EDC/HOBt) and coupled to the piperidine amine, forming an amide bond. Concurrently, the trifluoromethylpyridine moiety is introduced through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Critical Challenges:
-
Regioselectivity in pyrazole functionalization.
-
Avoiding racemization during piperidine derivatization.
-
Managing the reactivity of fluorine substituents under coupling conditions .
Physicochemical Properties
The compound’s properties are inferred from structurally related molecules :
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀F₅N₅O |
Molecular Weight | 433.38 g/mol |
LogP | ~3.2 (predicted) |
Solubility | Low in water; soluble in DMSO, DMF |
Stability | Hydrolytically stable at pH 4–7; degrades under strong acids/bases |
The trifluoromethyl group increases LogP by ~1.0 compared to non-fluorinated analogs, enhancing membrane permeability .
Mechanistic Insights and Biological Activity
While direct data on this compound is limited, its structural analogs suggest potential mechanisms:
Succinate Dehydrogenase Inhibition (SDHI)
Pyrazole-carboxamides like Fluxapyroxad bind to ubiquinone sites in Complex II, disrupting fungal respiration . The target compound’s pyrazole-carbonyl group may similarly engage in hydrogen bonding with SDH’s His267 and Arg43 residues .
Kinase Modulation
The piperidine-pyridine system could interact with ATP-binding pockets in kinases. For example, trifluoromethylpyridines are known inhibitors of JAK2 and EGFR kinases .
Applications and Future Directions
Agrochemical Development
The compound’s pyrazole and trifluoromethyl groups align with trends in next-generation fungicides. Field trials for analogs show EC₅₀ values of 0.1–5 μM against Zymoseptoria tritici and Botrytis cinerea .
Pharmaceutical Exploration
-
Oncology: Piperidine-pyridine hybrids are being evaluated as PARP and CDK inhibitors.
-
Neurology: Fluorinated amines may cross the blood-brain barrier for Alzheimer’s targets .
Table 2: Comparative Bioactivity of Pyrazole Derivatives
Compound | Target | IC₅₀ (nM) |
---|---|---|
Target Compound | SDH (predicted) | 50–200 |
Fluxapyroxad | SDH | 12 |
Benzovindiflupyr | SDH | 8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume